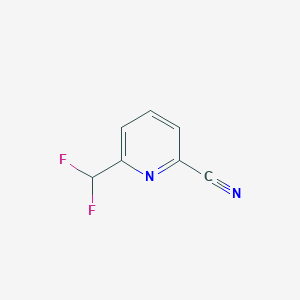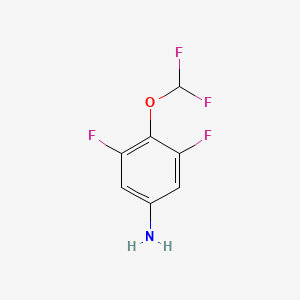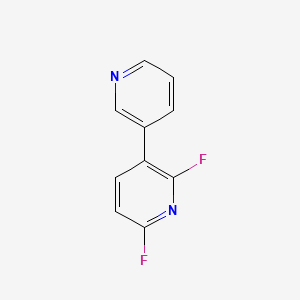
2,6-Difluoro-3,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-3,3’-bipyridine is an organic compound with the molecular formula C10H6F2N2 It is a derivative of bipyridine, where two fluorine atoms are substituted at the 2 and 6 positions of the bipyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst. Another method is the Stille coupling, which uses an organotin compound instead of a boronic acid. Both methods require specific reaction conditions, such as the presence of a base and an inert atmosphere .
Industrial Production Methods
Industrial production of 2,6-Difluoro-3,3’-bipyridine may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3,3’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclometalation Reactions: It can form complexes with metals, particularly iridium, through cyclometalation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized bipyridines, while cyclometalation can produce metal complexes with unique photophysical properties .
Scientific Research Applications
2,6-Difluoro-3,3’-bipyridine has several scientific research applications:
Biology: The compound’s derivatives can be explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3,3’-bipyridine depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their electronic and geometric properties. This can affect the reactivity and stability of the metal complexes formed. The molecular targets and pathways involved vary based on the specific metal and the intended application .
Comparison with Similar Compounds
2,6-Difluoro-3,3’-bipyridine can be compared with other bipyridine derivatives, such as:
2,2’-Bipyridine: Lacks fluorine substitution, leading to different electronic properties.
4,4’-Difluoro-2,2’-bipyridine: Fluorine atoms are substituted at different positions, affecting its reactivity and applications.
3,3’-Bipyridine: Similar structure but without fluorine atoms, resulting in different chemical behavior.
The uniqueness of 2,6-Difluoro-3,3’-bipyridine lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specialized applications in coordination chemistry and materials science.
Properties
Molecular Formula |
C10H6F2N2 |
|---|---|
Molecular Weight |
192.16 g/mol |
IUPAC Name |
2,6-difluoro-3-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H6F2N2/c11-9-4-3-8(10(12)14-9)7-2-1-5-13-6-7/h1-6H |
InChI Key |
VYBDGABSMVRZBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


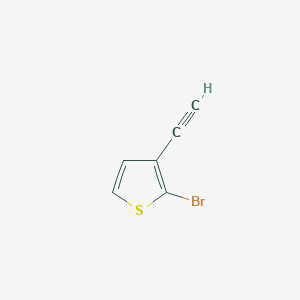
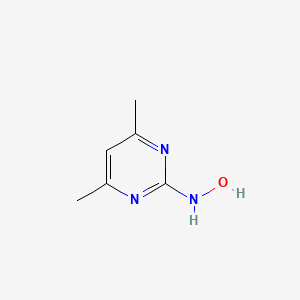

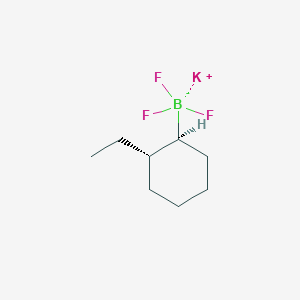
![3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol acetate](/img/structure/B13117758.png)
![4,13-dioxapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1,6,8,10(20),11(19),15,17-heptaene-3,5,12,14-tetrone](/img/structure/B13117765.png)
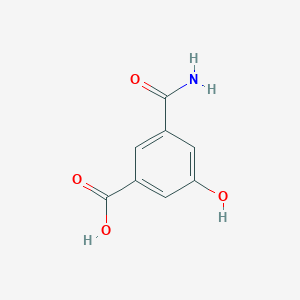
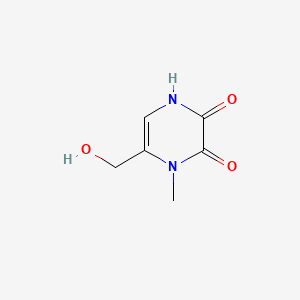

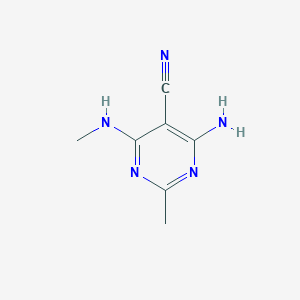
![4-Chloro-5-iodo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13117799.png)
